molecular formula C9H7ClF3NO2 B1391512 Ethyl 3-chloro-6-(trifluoromethyl)picolinate CAS No. 1214332-53-2

Ethyl 3-chloro-6-(trifluoromethyl)picolinate

Cat. No. B1391512
M. Wt: 253.6 g/mol
InChI Key: XEQBTMXRTLNPGP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7ClF3NO2 . It is a clear liquid that ranges in color from colorless to yellow .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-6-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-chloro-6-(trifluoromethyl)picolinate has a molecular weight of 253.61 . It is stored in a refrigerator and shipped at room temperature . It is a clear liquid that can range in color from colorless to yellow .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-chloro-6-(trifluoromethyl)picolinate is involved in the synthesis of heterocyclic compounds, such as camptothecin analogs. For instance, a study demonstrated the use of picolinic acid in the synthesis of camptothecin, a compound with significant medicinal properties (Kametani, 1970).

OLED Degradation

This compound has been studied in the context of organic light-emitting diodes (OLEDs). Research indicated that the cleavage of picolinate in blue phosphorescent OLEDs could be a factor in device instability (Baranoff et al., 2012).

Intermediate in Synthesis

Ethyl 3-chloro-6-(trifluoromethyl)picolinate acts as an important intermediate in the synthesis of biologically active compounds. Its preparation and optimization were discussed in a study focusing on the synthesis of ethyl 4-(4-nitrophenoxy) picolinate (Xiong et al., 2019).

Catalyzed Cycloaddition

The compound has been used in cobalt-catalyzed regioselective intermolecular [2+2+2] cycloadditions to construct pyridine derivatives, demonstrating its utility in organic synthesis (Ishikawa et al., 2016).

Metal Complexes

Research has also explored the formation of metal complexes with ethyl picolinate, which can lead to various structural and chemical properties useful in different scientific fields (Paul et al., 1974).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQBTMXRTLNPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-6-(trifluoromethyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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